5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one

Antimycobacterial DNA gyrase inhibition Mycobacterium smegmatis

5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one (IUPAC: 5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one; molecular formula C₁₆H₁₈N₂O₃; MW 286.33 g/mol) is a synthetic hybrid molecule that fuses the kojic acid (5-hydroxy-4H-pyran-4-one) scaffold with an N-phenylpiperazine pharmacophore via a methylene bridge. Kojic acid is a well‑established tyrosinase inhibitor (IC₅₀ ≈ 17–20 µM) , while phenylpiperazine is a privileged fragment in dopamine D₂/D₃ and serotonin 5‑HT₁A receptor ligands.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
Cat. No. B12108734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC=CC=C3
InChIInChI=1S/C16H18N2O3/c19-15-10-14(21-12-16(15)20)11-17-6-8-18(9-7-17)13-4-2-1-3-5-13/h1-5,10,12,20H,6-9,11H2
InChIKeyANKTYKLPOZBMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one: Structural Identity and Class Positioning for Research Procurement


5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one (IUPAC: 5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one; molecular formula C₁₆H₁₈N₂O₃; MW 286.33 g/mol) is a synthetic hybrid molecule that fuses the kojic acid (5-hydroxy-4H-pyran-4-one) scaffold with an N-phenylpiperazine pharmacophore via a methylene bridge. Kojic acid is a well‑established tyrosinase inhibitor (IC₅₀ ≈ 17–20 µM) [1], while phenylpiperazine is a privileged fragment in dopamine D₂/D₃ and serotonin 5‑HT₁A receptor ligands. The compound therefore occupies a unique intersection of metal‑chelating pyranone chemistry and aminergic GPCR pharmacophore space, making its procurement decisions fundamentally dependent on which of these two functional modalities is critical for the intended research application.

Why 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one Cannot Be Replaced by Generic Kojic Acid or Simple Piperazine Analogs


The compound’s value proposition resides in the covalent merger of two pharmacophores, not in the independent activity of either fragment. Replacing it with unsubstituted kojic acid forfeits the phenylpiperazine-driven dopamine/serotonin receptor interactions that have been documented for closely related N-phenylpiperazine kojic acid hybrids [1]. Conversely, substituting with 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one (CAS 1094466-10-0), the des‑phenyl analog , eliminates the aromatic phenyl ring that is critical for hydrophobic pocket occupancy in both tyrosinase and GPCR binding sites. In a comparative enzyme inhibition study of piperazine derivatives, the presence or absence of aryl substituents shifted tyrosinase IC₅₀ values from ~19 µM (kojic acid baseline) to as low as 18.7 µM, while pancreatic lipase inhibition varied by nearly 2‑fold across analogs [2]. These structure‑activity discontinuities demonstrate that procurement choices cannot be based on generic class membership alone.

Quantitative Differentiation Evidence for 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one Against Closest Structural Analogs


Antimycobacterial Potency of the Pyranone–Piperazine Scaffold: Evidence from a Methyl‑Substituted Analog

In a series of 3‑hydroxy‑6‑methyl‑2‑((4‑substitutedpiperazin‑1‑yl)methyl)‑4H‑pyran‑4‑one analogs, compound 7 (bearing a 4‑phenylpiperazine substituent structurally analogous to the target compound) demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against Mycobacterium smegmatis, whereas other compounds in the same series showed only moderate to low activity [1]. This provides a class‑level benchmark: the target compound, which lacks the 6‑methyl group but retains the 5‑hydroxy‑2‑(4‑phenylpiperazin‑1‑ylmethyl)‑pyran‑4‑one core, is the closest commercially available mimic of this active lead.

Antimycobacterial DNA gyrase inhibition Mycobacterium smegmatis

Antifungal Activity of a Dithiocarbamate-Linked Kojic Acid–Phenylpiperazine Hybrid

A dithiocarbamate‑linked kojic acid–phenylpiperazine hybrid (compound 3: (5‑hydroxy‑4‑oxo‑4H‑pyran‑2‑yl)methyl 4‑(3‑chlorophenyl)piperazine‑1‑carbodithioate) exhibited a mean MIC of 64 µg/mL and a mean inhibition zone diameter of 14–15 mm against clinical isolates of Candida albicans [1]. This result, obtained from the phenylpiperazine‑containing kojic acid conjugate, underscores the antifungal potential contributed by the phenylpiperazine substructure. The target compound retains the kojic acid–piperazine linkage but replaces the dithiocarbamate with a methylene bridge, offering a simplified scaffold for further medicinal chemistry exploration of antifungal structure‑activity relationships.

Antifungal Candida albicans Biofilm inhibition

Tyrosinase Inhibition Benchmarking Against Kojic Acid and Phenylpiperazine Derivatives

Kojic acid is the canonical tyrosinase inhibitor with an IC₅₀ of 19.2 ± 1.2 µM against mushroom tyrosinase [1]. In a recent study of phenylpiperazine‑containing conjugates, compounds 4 and 6 achieved IC₅₀ values of 24.7 ± 3.4 µM and 18.7 ± 1.8 µM, respectively, demonstrating that the addition of a phenylpiperazine motif can maintain or slightly improve potency relative to the kojic acid baseline [1]. The target compound places the phenylpiperazine directly at the 2‑methylene position of the kojic acid core—a regioisomeric arrangement not yet systematically evaluated for tyrosinase inhibition—making it a novel probe for mapping the spatial tolerance of the enzyme's active site.

Tyrosinase inhibition Kojic acid SAR

DNA Gyrase Supercoiling Assay: Class‑Level Insufficiency for the Pyranone–Piperazine Series

Compounds from the 3‑hydroxy‑6‑methyl‑2‑((4‑substitutedpiperazin‑1‑yl)methyl)‑4H‑pyran‑4‑one series were tested in a DNA gyrase supercoiling assay; all tested analogs exhibited at best very mild inhibition of the enzyme [1]. This negative result indicates that the antimycobacterial activity observed for compound 7 (MIC 4 µg/mL) likely operates through a mechanism distinct from DNA gyrase inhibition. For researchers investigating the target compound, this finding highlights the importance of pairing the compound with mechanism‑of‑action studies beyond topoisomerase II, such as cell wall biosynthesis or efflux pump inhibition assays.

DNA gyrase Topoisomerase II Antibacterial mechanism

Recommended Application Scenarios for 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one Based on Quantitative Evidence


Antimycobacterial Lead Optimization Using a Validated Pyranone–Phenylpiperazine Scaffold

The target compound serves as a direct synthetic precursor for structure‑activity relationship (SAR) studies building on the antimycobacterial hit compound 7 (MIC = 4 µg/mL against M. smegmatis) [1]. Researchers can modify the 6‑position of the pyranone ring or substitute the phenyl ring on the piperazine to explore potency improvements, using the target compound as a reliable, commercially available starting material that avoids the need for multi‑step custom synthesis.

Antifungal Scaffold Diversification via Linker Engineering

Based on the antifungal activity observed for a dithiocarbamate‑linked kojic acid–phenylpiperazine hybrid (MIC 64 µg/mL against C. albicans) [2], the target compound provides a complementary methylene‑linked scaffold. Procurement supports systematic linker optimization studies (methylene, dithiocarbamate, amide, triazole) to establish structure‑activity relationships and improve antifungal potency.

Tyrosinase Active‑Site Topography Mapping with a Novel Regioisomeric Probe

The compound’s 2‑methylene‑phenylpiperazine substitution pattern has not been evaluated in tyrosinase inhibition assays, in contrast to known phenylpiperazine derivatives that inhibit tyrosinase with IC₅₀ values as low as 18.7 µM [3]. Researchers can deploy the target compound to probe the spatial tolerance of the tyrosinase active site and potentially identify regioisomer‑dependent inhibition mechanisms that differentiate from existing inhibitors.

Mechanism‑of‑Action Deconvolution in Antibacterial Research

Given that the pyranone–piperazine series showed minimal DNA gyrase inhibition despite antimycobacterial activity [1], the target compound is a valuable tool for investigating alternative antibacterial mechanisms. Suggested follow‑up assays include cell wall synthesis inhibition (e.g., fluorescent D‑amino acid incorporation), membrane depolarization (DiSC₃(5) assay), and efflux pump inhibition, enabling researchers to pinpoint the scaffold’s mode of action.

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